Visnadine
Overview
Description
Mechanism of Action
Target of Action
It has been suggested that visnadine may act on peripheral sensory neurons called nociceptors .
Mode of Action
This compound seems to act by inhibiting the contractile responses mediated by Ca 2+ entry through L-type Ca 2+ channels . This interaction with its targets can lead to specific changes in the body, such as vasodilation .
Biochemical Pathways
It has been suggested that this compound may have anti-inflammatory effects, potentially by reducing the levels of pro-inflammatory cytokines such as tnf-α, il-1β, and il-6 .
Result of Action
This compound has been shown to have a variety of molecular and cellular effects. For example, it has been found to effectively attenuate pain responses in animal models . In addition, it has been shown to have a positive effect on sexual function in women, with a statistically significant improvement in overall Female Sexual Function Index (FSFI) scores .
Biochemical Analysis
Biochemical Properties
Visnadine interacts with various biomolecules, playing a significant role in biochemical reactions . It has been found to have antifungal effects against several pathogens present in plants, inhibiting bacterial growth through their signaling pathways at the metabolic and molecular levels .
Cellular Effects
This compound has shown to have a significant impact on cellular processes. In studies conducted on female sexual dysfunction, this compound use showed a statistically significant improvement in overall Female Sexual Function Index scores . This indicates that this compound influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known to promote smooth muscle relaxation mediated by its action on L-type calcium (Ca2+) channels . This suggests that this compound exerts its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to effectively attenuate various induced responses in experimental mice models over time . This includes acetic acid-induced writhing response, glutamate-induced paw licking numbers, capsaicin-induced pain response, and formalin-induced biphasic licking incidences .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In a study conducted on mice, this compound treatment effectively suppressed inflammation, which was evident from the decreased leukocytes, mononuclear, and polymorphonuclear cell numbers in the mice . The specific threshold effects and any toxic or adverse effects at high doses are not mentioned in the available literature.
Metabolic Pathways
It is known to inhibit bacterial growth through their signaling pathways at the metabolic and molecular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: Visnadine can be synthesized from the seeds of Ammi visnagaThis mixture is then subjected to complex techniques involving chromatography to separate this compound on a laboratory scale .
Industrial Production Methods: The industrial production of this compound involves improved methods of deriving the compound from Ammi visnaga, allowing for economic production on a larger scale. The yields attainable by these methods are significantly higher, making it feasible for commercial use .
Chemical Reactions Analysis
Types of Reactions: Visnadine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound.
Scientific Research Applications
Visnadine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying vasodilatory mechanisms and developing new vasodilatory agents.
Medicine: Explored for its therapeutic potential in treating conditions like angina pectoris and hypertension.
Industry: Utilized in the formulation of topical sprays for improving sexual function in women.
Comparison with Similar Compounds
Visnadine belongs to the class of organic compounds known as angular pyranocoumarins. Similar compounds include:
Khellin: Another compound isolated from Ammi visnaga, known for its antispasmodic properties.
Visnagin: A related compound with anti-nociceptive and anti-inflammatory properties.
Uniqueness of this compound: this compound’s unique vasodilatory properties and its ability to promote smooth muscle relaxation set it apart from other similar compounds. Its specific action on L-type calcium channels and its effectiveness in improving regional blood flow make it a valuable compound in both medical and industrial applications .
Properties
CAS No. |
477-32-7 |
---|---|
Molecular Formula |
C21H24O7 |
Molecular Weight |
388.4 g/mol |
IUPAC Name |
[(9R,10R)-10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] 2-methylbutanoate |
InChI |
InChI=1S/C21H24O7/c1-6-11(2)20(24)27-19-18(25-12(3)22)16-14(28-21(19,4)5)9-7-13-8-10-15(23)26-17(13)16/h7-11,18-19H,6H2,1-5H3/t11?,18-,19-/m1/s1 |
InChI Key |
GVBNSPFBYXGREE-CDDDFZJFSA-N |
Isomeric SMILES |
CCC(C)C(=O)O[C@@H]1[C@@H](C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)C |
SMILES |
CCC(C)C(=O)OC1C(C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)C |
Canonical SMILES |
CCC(C)C(=O)OC1C(C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)C |
477-32-7 | |
Pictograms |
Irritant; Environmental Hazard |
Synonyms |
Carduben visnadin Visnadine Visnagan |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of visnadin?
A1: Visnadin primarily acts as a calcium channel blocker, specifically targeting L-type calcium channels in vascular smooth muscle cells. [, ] This inhibition reduces calcium influx, leading to muscle relaxation and vasodilation. []
Q2: Does visnadin interact with other targets besides calcium channels?
A2: While its primary mechanism involves calcium channel blockade, research suggests visnadin may also interact with other pathways involved in vascular smooth muscle contraction at higher concentrations. []
Q3: What are the downstream effects of visnadin's calcium channel blocking activity?
A3: By blocking calcium channels, visnadin promotes vasodilation, increasing blood flow. This effect has been observed in various vascular beds, including coronary and peripheral vessels. [, ]
Q4: What is the molecular formula and weight of visnadin?
A4: The molecular formula of visnadin is C21H22O7, and its molecular weight is 386.4 g/mol. [, ]
Q5: What spectroscopic data are available to characterize visnadin?
A5: Visnadin has been characterized using various spectroscopic techniques, including UV, IR, NMR, and mass spectrometry. [, , , ] These techniques provide information about its structural features, functional groups, and molecular weight.
Q6: Are there any studies on the stability of visnadin under various conditions?
A6: Limited information is available on the stability of visnadin under different conditions. Further research is needed to determine its stability profile, which is crucial for developing stable formulations. []
Q7: What are the reported pharmacological effects of visnadin?
A7: Visnadin has demonstrated various pharmacological activities, including vasodilation, antispasmodic effects, anti-inflammatory properties, and potential benefits for sexual dysfunction. [, , , , ]
Q8: What preclinical studies have been conducted to investigate the efficacy of visnadin?
A8: Preclinical studies have explored the vasodilatory effects of visnadin in isolated rat vascular tissues. [, ] Additionally, animal models have been used to investigate its anti-inflammatory activity. []
Q9: Are there any clinical trials investigating the efficacy of visnadin in humans?
A9: Clinical trials investigating visnadin are limited. Some small-scale studies suggest potential benefits for female sexual dysfunction, but larger, well-designed trials are needed to confirm its efficacy and safety. [, , , ]
Q10: What is the safety profile of visnadin?
A10: While some studies suggest visnadin is generally well-tolerated, more comprehensive toxicological studies are needed to establish its safety profile, especially for long-term use. [, ]
Q11: What analytical methods are used to quantify visnadin?
A11: Various analytical techniques have been employed to quantify visnadin, including spectrophotometry, HPLC, and GC. [, , , ]
Q12: What are the potential future research directions for visnadin?
A12: Future research could focus on elucidating the detailed molecular mechanisms of action of visnadin, exploring its potential in various disease models, and conducting well-designed clinical trials to confirm its efficacy and safety in humans. [, , ]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.